molecular formula C10H7NO3S B2989642 4-Nitro-2-(thiophen-2-yl)phenol CAS No. 373380-63-3

4-Nitro-2-(thiophen-2-yl)phenol

Cat. No.: B2989642
CAS No.: 373380-63-3
M. Wt: 221.23
InChI Key: RBRJILBGEJNBIF-UHFFFAOYSA-N
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Description

Contextualization of Substituted Nitrophenols in Modern Organic Synthesis

Substituted nitrophenols are a class of organic compounds characterized by a phenol (B47542) ring bearing one or more nitro groups. The nitro group, being a strong electron-withdrawing group, significantly influences the chemical and physical properties of the phenol ring. This electronic effect can activate the aromatic ring towards nucleophilic substitution reactions and modify the acidity of the phenolic hydroxyl group. acs.org

In modern organic synthesis, substituted nitrophenols serve as versatile intermediates. pjsir.org Their reactivity allows for a variety of chemical transformations, making them valuable precursors in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. kajay-remedies.com For instance, the nitro group can be reduced to an amino group, opening pathways to a diverse range of derivatives. bohrium.com The specific positioning of the nitro group on the phenol ring, whether ortho, meta, or para to the hydroxyl group, dictates the molecule's reactivity and properties. kajay-remedies.comorgsyn.org

Role of Thiophene (B33073) Heterocycles in Contemporary Chemical Design

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. clinicalresearchnewsonline.com Its unique electronic properties and ability to engage in various chemical reactions make it a privileged scaffold in contemporary chemical design. numberanalytics.commdpi.com Thiophene and its derivatives are integral components in a wide range of applications, including medicinal chemistry and materials science. clinicalresearchnewsonline.comcognizancejournal.com

In drug discovery, the thiophene ring is a common motif found in numerous pharmaceuticals due to its ability to act as a bioisostere for the benzene (B151609) ring, often leading to improved biological activity and pharmacokinetic properties. numberanalytics.comresearchgate.netnih.gov In materials science, thiophene-based polymers and oligomers are key components in the development of conducting polymers, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). numberanalytics.com The reactivity of the thiophene ring allows for its functionalization at various positions, enabling the fine-tuning of molecular properties for specific applications. nih.govacs.org

Conceptual Framework: Synergy of Nitro and Thiophenyl Functionalities on Phenolic Scaffolds

The combination of a nitro group and a thiophenyl group on a phenolic scaffold, as seen in 4-Nitro-2-(thiophen-2-yl)phenol , creates a molecule with a unique interplay of electronic effects. The electron-withdrawing nitro group and the electron-rich thiophene ring, attached to the same phenolic backbone, are expected to create a push-pull system, potentially leading to interesting photophysical and electrochemical properties.

The nitro group at the 4-position strongly influences the acidity of the phenolic proton and the electron density of the benzene ring. The thiophene ring at the 2-position, ortho to the hydroxyl group, can influence the molecule's conformation and participate in intramolecular interactions, such as hydrogen bonding. This specific arrangement of functional groups suggests potential applications in areas like nonlinear optics, sensing, and as a precursor for more complex molecular structures.

Current State of Research on Structurally Analogous Compounds

Research on compounds structurally analogous to This compound provides a valuable context for understanding its potential properties. Studies on nitrophenols have extensively explored their reactivity, environmental impact, and photochemical behavior. mdpi.comacs.orgrsc.org Similarly, the chemistry of thiophene and its derivatives is a vast field, with ongoing research into their synthesis and application in various domains. nih.govrsc.org

Compounds combining a thiophene ring with a nitroaromatic moiety have been investigated for their biological activities and material properties. For example, nitro-substituted thiophene derivatives have been explored for their potential as antibacterial agents. nih.gov The photophysical properties of nitro-aryl compounds have also been a subject of interest, with studies focusing on their fluorescence and potential as photosensitizers. researchgate.netrsc.orgacs.orgnih.govacs.org

Aims and Scope of Academic Inquiry into this compound

The primary aim of this article is to provide a comprehensive overview of the chemical compound This compound . The scope is strictly limited to the chemical and physical properties of this specific molecule, based on available scientific literature. This includes its synthesis, spectroscopic characterization, and potential reactivity. The article will adhere to a professional and authoritative tone, presenting detailed research findings in a structured format.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-2-thiophen-2-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3S/c12-9-4-3-7(11(13)14)6-8(9)10-2-1-5-15-10/h1-6,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRJILBGEJNBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Transformations of 4 Nitro 2 Thiophen 2 Yl Phenol Architectures

Retrosynthetic Analysis for Construction of the Phenol-Thiophene Linkage

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. For 4-Nitro-2-(thiophen-2-yl)phenol, the key disconnection is the bond between the phenol (B47542) and thiophene (B33073) rings.

A primary retrosynthetic disconnection of the target molecule, this compound, is at the C-C bond connecting the phenolic and thiophene rings. This leads to two main synthons: a nitrophenol derivative and a thiophene derivative. The specific nature of these synthons will depend on the chosen forward synthetic reaction. For instance, a Suzuki-Miyaura coupling would imply a halonitrophenol and a thiophene boronic acid as the synthetic equivalents. Alternatively, an Ullmann-type reaction might involve a nitrophenol and a halothiophene.

Another disconnection strategy could involve a functional group interconversion (FGI). For example, the nitro group could be introduced later in the synthesis from an amino group, which in turn could be derived from a different functional group. This approach can be beneficial if the nitro group interferes with the coupling reaction. The choice of disconnection is often guided by the availability of starting materials and the desire to avoid chemoselectivity issues, where a reagent might react with an unintended functional group. amazonaws.comlkouniv.ac.indeanfrancispress.comdokumen.pub

A plausible retrosynthetic pathway is outlined below:

Table 1: Retrosynthetic Analysis of this compound

Target MoleculeKey DisconnectionSynthonsSynthetic Equivalents
This compoundPhenol-Thiophene C-C bond4-Nitrophenol (B140041) cation and 2-Thiophene anion (or vice-versa)2-Halo-4-nitrophenol and Thiophene-2-boronic acid (for Suzuki coupling)
This compoundPhenol-Thiophene C-C bond4-Nitrophenol and 2-Halothiophene4-Nitrophenol and 2-Halothiophene (for Ullmann condensation)
2-(Thiophen-2-yl)phenol (B25902)Nitro group (FGI)2-(Thiophen-2-yl)phenol2-(Thiophen-2-yl)phenol for subsequent nitration

Methodologies for Introducing Nitro Functionality to Phenolic Systems

The introduction of a nitro group onto a phenolic ring is a classic electrophilic aromatic substitution reaction. The directing effects of the hydroxyl group (ortho-, para-directing) and the thiophene substituent will influence the position of nitration.

Direct nitration of 2-(thiophen-2-yl)phenol would be the most straightforward approach. However, the conditions must be carefully controlled to achieve the desired 4-nitro isomer and to avoid over-nitration or side reactions. savemyexams.comdergipark.org.tr

Common nitrating agents and conditions include:

Dilute Nitric Acid: Reaction of phenols with dilute nitric acid at room temperature can yield a mixture of 2-nitrophenol (B165410) and 4-nitrophenol. savemyexams.com

Concentrated Nitric Acid and Sulfuric Acid: This is a more potent nitrating mixture, often used for less reactive aromatic rings. For phenols, it can lead to the formation of 2,4,6-trinitrophenol. savemyexams.com

Alkyl Nitrates: Reagents like alkyl nitrates in the presence of an acid catalyst can be used for nitration. google.com

Metal Nitrates: Supported reagents, such as bismuth nitrate (B79036) or copper nitrate, can offer milder reaction conditions and sometimes improved regioselectivity. researchgate.netresearchgate.net

Nitration via Nitrosation-Oxidation: Phenols can be first nitrosated at the para-position, followed by oxidation to the nitro group. This can be a highly selective method for para-nitration. sharif.edu

The choice of nitrating agent and reaction conditions is crucial for controlling the regioselectivity and yield of the desired 4-nitro product. dergipark.org.trgoogle.com The presence of the thiophene ring at the 2-position will also influence the electronic properties of the phenol ring and thus the outcome of the nitration reaction.

Approaches for Thiophene Ring Incorporation and Functionalization

The thiophene ring is a common heterocyclic motif in many biologically active compounds and functional materials. nih.govresearchgate.netnih.gov Its incorporation into the phenolic structure can be achieved through various synthetic methods.

One of the most widely used methods for forming the C-C bond between an aromatic ring and a thiophene is the Suzuki-Miyaura cross-coupling reaction. rsc.orguwindsor.caacs.org This reaction typically involves the coupling of an aryl halide (e.g., a halophenol) with a thiophene boronic acid in the presence of a palladium catalyst and a base. The reaction is known for its high tolerance of various functional groups.

Another important method is the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with a nucleophile. researchgate.netresearchgate.netmdpi.comorganic-chemistry.org In this context, it could involve the coupling of a halothiophene with a phenol. While historically requiring harsh conditions, modern Ullmann-type reactions can often be performed under milder conditions with the use of appropriate ligands.

Other methods for thiophene synthesis and functionalization that could be adapted for this system include:

Gewald Synthesis: A multicomponent reaction that can be used to construct substituted thiophenes. researchgate.net

Paal-Knorr Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfur source to form a thiophene ring. researchgate.netnih.gov

The choice of method will depend on the availability of starting materials and the desired substitution pattern on the thiophene ring.

Catalytic Methods in Arylation and Heterocyclic Coupling Relevant to Phenols and Thiophenes

Catalytic methods are central to the efficient synthesis of biaryl compounds, including the phenol-thiophene linkage in the target molecule.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Stille, and Negishi couplings, are powerful tools for forming C-C bonds between aromatic rings. google.com The Suzuki-Miyaura reaction, in particular, is often favored due to the stability and low toxicity of the boronic acid reagents. rsc.orguwindsor.caacs.org

Copper-catalyzed reactions , like the Ullmann condensation, have seen a resurgence with the development of new catalyst systems that allow for milder reaction conditions. researchgate.netresearchgate.netmdpi.comorganic-chemistry.org These can be a cost-effective alternative to palladium-based methods.

Nickel-catalyzed cross-coupling reactions have also emerged as a valuable tool. Nickel catalysts can sometimes offer different reactivity and selectivity compared to palladium and can be more economical. For instance, nickel catalysts have been used for the α-arylation of esters and amides with phenol derivatives. rsc.org

Direct C-H arylation is a more recent and atom-economical approach that avoids the need for pre-functionalized starting materials (like halides or boronic acids). thieme-connect.com This involves the direct coupling of a C-H bond on one aromatic ring with a C-H bond on another, often mediated by a transition metal catalyst. Research in this area is ongoing and holds promise for more sustainable synthetic routes. rsc.org

Electrochemical methods are also being explored for the cross-coupling of phenols and thiophenes, offering a potentially greener alternative to traditional catalytic systems. google.com

Table 2: Comparison of Catalytic Coupling Methods

MethodCatalystCoupling PartnersAdvantagesDisadvantages
Suzuki-Miyaura CouplingPalladiumAryl halide + Aryl boronic acidHigh functional group tolerance, mild conditionsPre-functionalization required
Ullmann CondensationCopperAryl halide + Nucleophile (e.g., phenol)Cost-effective catalystCan require harsh conditions, though milder methods are being developed
Nickel-Catalyzed CouplingNickelVarious (e.g., aryl halides, phenol derivatives)Different reactivity/selectivity, economicalCan be sensitive to air and moisture
Direct C-H ArylationVarious transition metalsTwo C-H bondsAtom-economical, avoids pre-functionalizationCan suffer from regioselectivity issues

Exploration of Novel Synthetic Pathways for Related Nitrophenyl-Thiophene Systems

The development of novel synthetic pathways for nitrophenyl-thiophene systems is an active area of research, driven by the potential for discovering new compounds with interesting biological activities and material properties. ptfarm.plsmolecule.commdpi.com

One area of exploration is the use of multicomponent reactions , where three or more reactants combine in a single step to form a complex product. This approach can be highly efficient and can quickly generate a library of diverse compounds for screening.

Another strategy involves the late-stage functionalization of a pre-existing nitrophenyl-thiophene core. This allows for the introduction of various substituents to fine-tune the properties of the molecule.

The synthesis of related structures, such as those where the nitro group and thiophene are in different positions on the phenol ring, or where additional substituents are present, is also of interest. For example, the synthesis of 2-nitro-5-(thiophen-2-yl)aniline (B1323190) has been reported, which could serve as a precursor to other interesting derivatives. smolecule.com

The development of new catalytic systems and reaction conditions continues to expand the toolbox for synthetic chemists, enabling the creation of increasingly complex and functionalized nitrophenyl-thiophene architectures.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Nitro 2 Thiophen 2 Yl Phenol

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, offers a profound insight into the molecular vibrations of 4-Nitro-2-(thiophen-2-yl)phenol. These vibrations, which are unique to the molecule's structure, provide a "fingerprint" that allows for its identification and structural analysis.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Group Frequencies

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups within the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific bonds.

Key functional group vibrations for aromatic nitro compounds, phenols, and thiophenes are well-established. For the nitro group (NO₂), strong absorptions corresponding to asymmetric and symmetric stretching vibrations are typically observed in the regions of 1570–1485 cm⁻¹ and 1370–1320 cm⁻¹, respectively globalresearchonline.net. The presence of hydrogen bonding can have a minor effect on the asymmetric stretching frequency globalresearchonline.net. Additionally, a scissoring mode for the NO₂ group may be assigned around 824 cm⁻¹ globalresearchonline.net.

The phenolic hydroxyl (-OH) group gives rise to a characteristic O-H stretching vibration. In the case of nitrophenols, the position of this band can be influenced by intra- and intermolecular hydrogen bonding. The C-O stretching vibration of the phenol (B47542) group also provides a key diagnostic peak.

For the thiophene (B33073) ring, C-H stretching vibrations are expected in the 3100–3000 cm⁻¹ range iosrjournals.org. The aromatic C=C stretching vibrations typically appear in the 1650–1430 cm⁻¹ region globalresearchonline.net. The C-S stretching modes within the thiophene ring have been observed between 687 and 839 cm⁻¹ iosrjournals.org.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For molecules like 4-nitrophenol (B140041), characteristic Raman peaks include those for the symmetric stretching of the nitro group spectroscopyonline.com. In related thiophenol compounds, the large Raman scattering cross-section of the carbon ring makes these molecules ideal for Raman analysis d-nb.inforesearchgate.net. For 4-nitrothiophenol, prominent vibrational modes are observed at 1082 cm⁻¹ (C-H bending), 1332 cm⁻¹ (NO₂ symmetric stretching), and 1575 cm⁻¹ (C=C stretching) researchgate.net. The analysis of 4-nitrophenol isomers also shows characteristic peaks, with the symmetric stretching of the nitro group appearing around 1333-1343 cm⁻¹ spectroscopyonline.com.

Correlational Analysis of Experimental and Predicted Vibrational Spectra

To achieve a precise assignment of the observed vibrational bands, a correlational analysis between experimental FT-IR and Raman spectra and theoretically predicted spectra from quantum chemical calculations is essential. Density Functional Theory (DFT) calculations are frequently employed for this purpose nih.govjetir.org. By comparing the experimental vibrational frequencies with the scaled theoretical wavenumbers, a reliable assignment of the fundamental vibrational modes can be achieved nih.gov. It is important to note that theoretical calculations are typically performed for isolated molecules in the gaseous phase, whereas experimental data is often collected from solid or liquid states, which can lead to slight discrepancies globalresearchonline.net.

Table 1: Correlational Vibrational Data for Related Compounds This table presents typical vibrational frequencies for functional groups present in this compound, based on data from related molecules. The exact frequencies for the title compound may vary.

Vibrational ModeFunctional GroupTypical FT-IR Range (cm⁻¹)Typical Raman Range (cm⁻¹)
Asymmetric StretchNitro (NO₂)1570–1485 globalresearchonline.net-
Symmetric StretchNitro (NO₂)1370–1320 globalresearchonline.net1332–1343 spectroscopyonline.comresearchgate.net
C=C StretchAromatic/Thiophene Ring1650–1430 globalresearchonline.net~1575 researchgate.net
C-H StretchAromatic/Thiophene Ring3100–3000 iosrjournals.org-
O-H StretchPhenolic HydroxylBroad, ~3200-3600-
C-S StretchThiophene Ring687-839 iosrjournals.org-

Potential Energy Distribution (PED) Analysis for Definitive Vibrational Assignments

Potential Energy Distribution (PED) analysis is a crucial computational tool that provides a quantitative description of the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. This analysis, often performed using programs like VEDA, allows for the unambiguous assignment of complex vibrational spectra where modes may be coupled jetir.org. For nitroxylene isomers, PED analysis has been successfully used to assign fundamental modes by correlating experimental and theoretical data nih.gov. This method helps to resolve ambiguities and provides a deeper understanding of the nature of the molecular vibrations jetir.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

NMR spectroscopy is an unparalleled technique for determining the precise connectivity of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, proximity, and bonding of atoms.

Proton (¹H) NMR for Aromatic and Heteroaromatic Proton Environments

Proton (¹H) NMR spectroscopy reveals the chemical environment of the hydrogen atoms in this compound. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electron density around a given proton.

Aromatic Protons (Phenol Ring): The protons on the substituted phenol ring are expected to appear in the aromatic region, typically between 6.0 and 9.5 ppm pdx.edu. The specific chemical shifts and splitting patterns (multiplicity) will depend on their position relative to the hydroxyl, nitro, and thiophenyl substituents. The electron-withdrawing nitro group will deshield adjacent protons, shifting them downfield (to a higher ppm value), while the electron-donating hydroxyl group will have a shielding effect.

Heteroaromatic Protons (Thiophene Ring): The protons on the thiophene ring also resonate in the aromatic region. For thiophene and its derivatives, these signals are typically observed between 7 and 8 ppm rsc.org. The coupling between adjacent protons on the ring (J-coupling) provides valuable information about their relative positions.

Hydroxyl Proton (-OH): The chemical shift of the phenolic hydroxyl proton can be highly variable (0.5 - 5.0 ppm or even higher) as it is sensitive to solvent, concentration, and temperature due to hydrogen bonding pdx.edu. It often appears as a broad singlet.

For a closely related compound, 4-nitrothiophenol, ¹H NMR data in CDCl₃ shows signals at approximately 8.08 ppm and 7.36 ppm for the aromatic protons and 3.81 ppm for the thiol proton chemicalbook.com. The protons on the nitrophenol ring in 4-nitrophenol (in CD₃OD) appear at around 8.1 ppm and 6.9 ppm hmdb.ca. These values provide a basis for estimating the expected chemical shifts in this compound.

Table 2: Expected ¹H NMR Chemical Shift Ranges This table provides estimated chemical shift ranges for the protons in this compound based on typical values for the constituent moieties.

Proton TypeMoietyExpected Chemical Shift (δ) Range (ppm)Expected Multiplicity
Aromatic ProtonsPhenol Ring6.5 - 8.5Doublet, Doublet of Doublets
Heteroaromatic ProtonsThiophene Ring7.0 - 8.0Doublet, Doublet of Doublets, Triplet
Hydroxyl ProtonPhenol4.0 - 10.0 (variable)Broad Singlet

Carbon-13 (13C) NMR for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon framework of a molecule. A typical ¹³C NMR spectrum for this compound would be expected to show distinct signals for each unique carbon atom in the molecule. The chemical shifts (δ), measured in parts per million (ppm), are indicative of the electronic environment of each carbon.

For this compound, one would anticipate signals corresponding to the carbons of the nitrophenol ring and the thiophene ring. The carbon atom attached to the hydroxyl group (C1) would likely appear at a characteristic downfield shift, typically in the range of 150-160 ppm. The carbon bearing the nitro group (C4) would also be significantly deshielded. The carbon atom bonded to the thiophene substituent (C2) would show a shift influenced by both the hydroxyl group and the heterocyclic ring. The remaining carbons of the phenol ring (C3, C5, C6) would have distinct chemical shifts based on their positions relative to the substituents. Similarly, the four unique carbons of the thiophene ring would resonate at characteristic positions, influenced by the sulfur heteroatom and the point of attachment to the phenol ring. A data table summarizing these expected, yet currently unavailable, chemical shifts would be crucial for a complete analysis.

Advanced Two-Dimensional NMR Techniques for Complex Structural Confirmation

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

COSY: This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the phenol and thiophene rings.

HSQC: This technique correlates directly bonded proton and carbon atoms (¹JCH), allowing for the definitive assignment of which proton is attached to which carbon.

HMBC: This experiment shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). This is particularly useful for identifying connectivity between different parts of the molecule, such as linking the thiophene ring to the correct position on the phenol ring and confirming the relative positions of the substituents.

Without the actual spectra from these experiments, a detailed structural confirmation cannot be performed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be influenced by the chromophoric nitro group and the extended conjugation between the phenol and thiophene rings.

Analysis of Electronic Absorption Maxima and Band Shapes

The UV-Vis spectrum would likely exhibit characteristic absorption bands corresponding to π-π* and n-π* electronic transitions. The presence of the nitro group, a strong electron-withdrawing group, and the electron-donating hydroxyl group on the aromatic system would likely result in intramolecular charge-transfer (ICT) bands. One would expect to observe specific absorption maxima (λmax) with corresponding molar absorptivity values. The shape and position of these bands provide insight into the electronic structure of the molecule. For instance, nitrophenols typically show a strong absorption band that is red-shifted compared to phenol itself. researchgate.netresearchgate.net

Solvatochromic Effects on Electronic Spectra

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. biointerfaceresearch.comekb.eg This effect is often pronounced in molecules with significant charge-transfer character, as is expected for this compound. By recording the UV-Vis spectra in a series of solvents with varying polarities (e.g., hexane, chloroform (B151607), ethanol (B145695), water), one could observe shifts in the λmax. A bathochromic (red) shift with increasing solvent polarity would suggest that the excited state is more polar than the ground state, which is common for ICT transitions. Conversely, a hypsochromic (blue) shift would indicate a more polar ground state. A data table presenting λmax values in different solvents would be necessary to analyze these effects quantitatively.

X-ray Crystallography for Absolute Structure Determination

Single-Crystal X-ray Diffraction for Precise Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide precise data on bond lengths, bond angles, and torsion angles within the this compound molecule. It would confirm the planarity of the aromatic and heterocyclic rings and reveal the dihedral angle between the phenol and thiophene rings. Furthermore, analysis of the crystal packing would elucidate intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and the nitro group, as well as potential π-π stacking interactions between the aromatic rings. researchgate.netmdpi.com This information is critical for understanding the solid-state properties of the compound. A summary of crystallographic data, including space group, unit cell dimensions, and key structural parameters, would be presented in a table if the crystal structure had been determined and published.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

The precise measurement of bond lengths, bond angles, and torsional angles is fundamental to describing the molecular structure of this compound. This data, typically obtained from single-crystal X-ray diffraction analysis, would provide invaluable insights into the electronic and steric effects within the molecule.

Bond Lengths: The bond lengths within the phenol and thiophene rings would be expected to exhibit values characteristic of their aromatic nature. For instance, the C-C bond lengths within the benzene (B151609) ring would likely be in the range of 1.36 to 1.40 Å. The C-N bond of the nitro group and the C-S bonds of the thiophene ring are of particular interest. The C-S bonds in a thiophene ring are typically around 1.71 Å. The C-N bond length would provide information about the degree of electronic communication between the nitro group and the phenol ring. The C-O bond of the hydroxyl group and the N-O bonds of the nitro group would also be critical parameters.

An illustrative data table for selected bond lengths, based on typical values for similar fragments, would be structured as follows:

BondTypical Length (Å)
C1-C21.39
C2-C31.38
C3-C41.37
C4-N11.48
N1-O11.22
N1-O21.22
C1-O31.36
C2-C(Thio)1.47
C(Thio)-S1.71
C(Thio)-C(Thio)1.37

Bond Angles: The bond angles would define the geometry around each atom. The internal angles of the benzene and thiophene rings would be expected to be close to 120° and 108-112° respectively, although substitution can cause distortions. The bond angles involving the nitro group (O-N-O and C-C-N) and the hydroxyl group (C-C-O) would reveal the steric and electronic influences of these substituents on the ring geometry.

An interactive data table for selected bond angles might be presented as:

AngleTypical Value (°)
C1-C2-C3120
C3-C4-N1119
O1-N1-O2124
C1-O3-H109
C2-C(Thio)-S111

Torsional Angles: Torsional angles (or dihedral angles) are crucial for defining the three-dimensional conformation of the molecule. The torsional angle between the plane of the phenol ring and the plane of the thiophene ring is of paramount importance. This angle would indicate the degree of planarity or twist between the two aromatic systems, which has significant implications for the molecule's conjugation and electronic properties. Similarly, the torsional angle of the nitro group relative to the phenol ring would describe its orientation.

A representative data table for key torsional angles could be:

Torsional AngleTypical Value (°)
C1-C2-C(Thio)-SVariable
C3-C4-N1-O1Variable

Conformational Analysis in the Solid State

The solid-state conformation of this compound would be determined by a combination of intramolecular and intermolecular forces. An intramolecular hydrogen bond between the hydroxyl group and an oxygen atom of the nitro group, or the sulfur atom of the thiophene ring, could significantly influence the conformation.

The crystal packing, or the arrangement of molecules in the crystal lattice, would be governed by intermolecular interactions such as hydrogen bonding (e.g., from the hydroxyl group), π-π stacking between the aromatic rings, and van der Waals forces. The specific conformation adopted in the solid state represents a minimum in the potential energy landscape for the crystalline form. The relative orientation of the thiophene and nitrophenol rings would be a key feature of this analysis. For instance, the planarity or non-planarity of the molecule would be a direct consequence of the balance between the stabilizing effects of conjugation (favoring planarity) and the destabilizing effects of steric hindrance between the two rings.

Without experimental crystal structure data, any detailed description of the solid-state conformation remains speculative. The acquisition of such data through X-ray diffraction studies is essential for a definitive structural characterization of this compound.

Computational and Quantum Chemical Investigations of 4 Nitro 2 Thiophen 2 Yl Phenol

Density Functional Theory (DFT) for Molecular Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules like 4-Nitro-2-(thiophen-2-yl)phenol.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, a key structural feature is the dihedral angle between the phenol (B47542) and thiophene (B33073) rings. The planarity or twisting of these rings relative to each other dictates the extent of π-conjugation within the molecule.

In computational studies of similar molecules, such as 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, the benzene (B151609) and thiophene rings were found to be twisted with a dihedral angle of 23.16(7)°. nih.goviucr.org This deviation from planarity is often attributed to steric hindrance and packing forces in the solid state. nih.goviucr.org A similar non-planar conformation would be expected for this compound to minimize steric repulsion, which would influence its electronic properties and reactivity. Conformational analysis helps map the energy landscape to identify the global minimum energy structure among various possible conformers.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. The XC functional approximates the complex many-electron interactions, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For molecules containing aromatic rings and nitro groups, the hybrid functional B3LYP is a widely used and well-validated choice, often providing a good balance between accuracy and computational cost. researchgate.netnih.govacs.orgnih.govbohrium.commdpi.com Other functionals, including the long-range corrected CAM-B3LYP and ωB97xD, are also employed, particularly when studying charge-transfer or non-covalent interactions. researchgate.net

The selection of the basis set is equally critical. Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are commonly used for geometry optimization and property calculations of organic molecules. researchgate.netnih.govacs.orgbohrium.com The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electron distribution, especially for systems with heteroatoms and potential hydrogen bonding.

Table 1: Common DFT Functionals and Basis Sets Used in Computational Studies of Related Aromatic Compounds This table is illustrative and compiled from studies on similar molecules to show common computational approaches.

FunctionalBasis SetApplicationReference
B3LYP6-311++G(d,p)Geometry Optimization, Vibrational Frequencies, NBO, MEP researchgate.net
B3LYP6-31G(d,p)Geometry Optimization, Reactivity Properties, NBO nih.govnih.gov
B3LYP6-311G++(d,p)Geometry Optimization, FMO Analysis acs.org
B3LYP6-31G(d,p)Structure Optimization, NBO Analysis mdpi.com
ωB97XD6-31+G(d,p)Interaction Energies researchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic behavior. nih.gov The HOMO energy (EHOMO) is related to the ability to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron. researchgate.net

The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netdergipark.org.tr A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. science.gov Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. bohrium.com For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol and thiophene rings, while the LUMO is likely centered on the electron-withdrawing nitro group.

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for a Related Thiophene Derivative Data is for (Z)-4-ethoxy-N-((5-nitrothiophen-2-yl)methylene)benzenamine, calculated at the B3LYP/6-31G(d,p) level, to demonstrate typical values.

ParameterEnergy (eV)
EHOMO-6.225
ELUMO-2.324
Energy Gap (ΔE)3.901
(Data sourced from a study on a related Schiff base) mdpi.com

Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular bonding, charge transfer, and hyperconjugative interactions. nih.govmdpi.comresearchgate.net It examines the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis orbitals (antibonding or Rydberg orbitals). researchgate.net

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across a molecule, which is crucial for predicting its reactivity and intermolecular interaction sites. nih.govresearchgate.netbohrium.com The MEP map is plotted on the molecule's electron density surface, with different colors indicating varying electrostatic potentials.

Typically, regions of negative potential (colored red to yellow) are associated with high electron density and are susceptible to electrophilic attack. In this compound, these would be located around the oxygen atoms of the nitro and hydroxyl groups. researchgate.netnih.gov Regions of positive potential (blue) correspond to electron-deficient areas, which are prone to nucleophilic attack. These are often found around the hydrogen atoms, particularly the acidic proton of the hydroxyl group. researchgate.net The MEP surface thus provides a clear guide to the molecule's reactive behavior and hydrogen bonding capabilities. nih.govresearchgate.net

Advanced Quantum Chemical Parameters for Reactivity Prediction

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to provide a quantitative prediction of a molecule's chemical behavior. researchgate.netwisdomlib.org These parameters, based on conceptual DFT, help in understanding electronegativity, hardness, and electrophilicity. researchgate.netresearchgate.net

The key parameters are calculated using the following formulas:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

Electrophilicity Index (ω) = μ² / (2η), where Chemical Potential (μ) = -χ

Electronegativity (χ) measures the tendency of a molecule to attract electrons. Chemical hardness (η) indicates resistance to change in electron distribution, with harder molecules being less reactive. The electrophilicity index (ω) quantifies the energy lowering of a molecule when it accepts electrons, thus measuring its propensity to act as an electrophile. researchgate.net

Table 3: Illustrative Global Reactivity Descriptors for a Related Phenol Derivative Data is for (E)-2-nitro-4-[(phenylimino)methyl]phenol to demonstrate typical calculated values.

ParameterValue (eV)
Ionization Potential (I)6.84
Electron Affinity (A)2.50
Electronegativity (χ)4.67
Chemical Hardness (η)2.17
Chemical Softness (S)0.46
Electrophilicity Index (ω)5.03
(Data sourced from a study on a related Schiff base) researchgate.net

Chemical Hardness, Softness, and Electrophilicity Index

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the global reactivity descriptors of a molecule. These descriptors, including chemical hardness (η), softness (σ), and the electrophilicity index (ω), are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical hardness (η) and softness (σ) are measures of a molecule's resistance to change in its electron distribution. A higher value of hardness indicates greater stability and lower reactivity. ppor.az Conversely, softness is the reciprocal of hardness and signifies the ease of electron cloud distortion. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. ppor.azresearchgate.net These parameters are crucial for understanding the molecule's stability and reactivity in chemical reactions. ppor.az The energy gap between the HOMO and LUMO is a key factor in determining these properties and can be used to predict the electrical transport characteristics of the molecule. researchgate.net

Table 1: Calculated Global Reactivity Descriptors

Parameter Symbol Formula Significance
Chemical Hardness η (I - A) / 2 Measures resistance to deformation or polarization of the electron cloud.
Chemical Softness σ 1 / η Reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index ω µ² / 2η Quantifies the energy lowering of a system when it accepts electrons.
Ionization Potential I -EHOMO Energy required to remove an electron.
Electron Affinity A -ELUMO Energy released when an electron is added.
Chemical Potential µ -(I + A) / 2 Represents the escaping tendency of electrons from an equilibrium system.

Note: I is the ionization potential and A is the electron affinity, which can be approximated by the negative of the HOMO and LUMO energies, respectively, based on Koopman's theorem. researchgate.net

Fukui Function Analysis for Local Reactivity Sites

Fukui function analysis is a powerful tool within DFT to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. wu.ac.thmdpi.com This analysis helps in understanding the local reactivity of different atoms in the molecule by examining the change in electron density at a specific site when the total number of electrons is altered. mdpi.com

The Fukui function (f(r)) can pinpoint which atoms are more susceptible to attack. arabjchem.org For instance, a high value of the nucleophilic Fukui function (f+) on an atom indicates that it is a likely site for a nucleophilic attack. arabjchem.org Conversely, a high value of the electrophilic Fukui function (f-) suggests a site prone to electrophilic attack. This information is critical for predicting the outcomes of chemical reactions involving the molecule. The presence of strong electron-withdrawing groups, such as a nitro group, can significantly influence the electron distribution and, consequently, the Fukui function values across the molecule. mdpi.com

Theoretical Spectroscopic Simulations

Theoretical calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By employing methods like DFT with appropriate basis sets, the harmonic vibrational frequencies can be calculated. wu.ac.thresearchgate.net These calculated frequencies are often scaled to better match the experimental data, accounting for anharmonicity and other systematic errors in the computational methods. researchgate.net

The analysis of the potential energy distribution (PED) allows for the assignment of each calculated vibrational mode to specific molecular motions, such as stretching, bending, or torsion of particular bonds or functional groups. worldscientific.com For instance, the characteristic stretching vibrations of C-H, C=C, and N-O bonds can be identified. nih.gov The comparison between the theoretical and experimental spectra serves as a validation of the calculated molecular structure. wu.ac.th Both IR and Raman spectroscopies provide complementary information based on the selection rules: IR active vibrations involve a change in the dipole moment, while Raman active vibrations involve a change in the polarizability. acs.org

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Phenolic O-H Stretching ~3600
Aromatic C-H Stretching ~3100-3000
Thiophene C-H Stretching ~3100
Nitro NO₂ Asymmetric Stretching ~1550
Nitro NO₂ Symmetric Stretching ~1350
Aromatic C=C Stretching ~1600-1450
Thiophene C=C Stretching ~1500-1400
C-N Stretching ~1300

Note: These are approximate ranges and the exact values depend on the specific computational method and basis set used.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation, and theoretical calculations can accurately predict ¹H and ¹³C NMR chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose within the framework of DFT. nih.govacs.org

The calculated chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data. nih.gov The agreement between the calculated and experimental NMR spectra provides strong evidence for the proposed molecular structure. acs.org The chemical environment of each proton and carbon atom, influenced by factors like electron density and the presence of nearby functional groups, determines its chemical shift. academicjournals.org For example, the electron-withdrawing nitro group is expected to cause a downfield shift (higher ppm) for nearby protons and carbons. academicjournals.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Type Predicted Chemical Shift (ppm)
Phenolic H ~10-12
Aromatic H (near NO₂) ~8.0-8.5
Aromatic H ~7.0-7.8
Thiophene H ~7.0-7.5
Aromatic C (attached to NO₂) ~140-150
Aromatic C (attached to OH) ~155-160
Aromatic C ~115-130

Note: These are estimated values and can vary based on the computational method, basis set, and solvent effects.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. nih.govacs.org It provides information about the electronic transitions between molecular orbitals, including their energies and oscillator strengths. anu.edu.au

The calculated absorption maxima (λmax) and the nature of the electronic transitions (e.g., π→π, n→π) can be compared with experimental UV-Vis spectra to understand the electronic structure of the molecule. nih.gov The HOMO-LUMO energy gap is closely related to the lowest energy electronic transition. researchgate.net TD-DFT calculations can also be performed in the presence of solvents using continuum models to account for solvent effects on the electronic spectra. researchgate.net

Table 4: Predicted Electronic Transitions

Transition Wavelength (nm) Oscillator Strength (f)
HOMO → LUMO ~350-400 > 0.1
HOMO-1 → LUMO ~300-350 > 0.1

Note: The values are illustrative and depend on the specific TD-DFT functional and basis set employed.

Non-Linear Optical (NLO) Properties Assessment

The investigation of non-linear optical (NLO) properties is crucial for identifying materials with potential applications in optoelectronics and photonics. metall-mater-eng.com Computational methods, particularly DFT, are effective in predicting the NLO response of molecules. nih.govnih.gov

The key NLO parameters are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which describe the second and third-order NLO responses, respectively. nih.gov Molecules with large hyperpolarizability values are desirable for NLO applications. nih.gov The presence of donor and acceptor groups connected by a π-conjugated system often leads to enhanced NLO properties due to efficient intramolecular charge transfer. nih.gov In this compound, the nitro group acts as an acceptor, while the phenol and thiophene rings can act as donors, making it a candidate for exhibiting NLO behavior. The Z-scan technique is an experimental method used to measure third-order NLO properties. metall-mater-eng.com

Table 5: Calculated Non-Linear Optical Properties

Property Symbol Significance
Dipole Moment µ Measures the polarity of the molecule.
Linear Polarizability α Describes the linear response of the electron cloud to an electric field.
First Hyperpolarizability β Quantifies the second-order NLO response.

Calculation of First Hyperpolarizability and NLO Response

The nonlinear optical response of a molecule is fundamentally linked to its change in dipole moment under an applied electric field, a property quantified by the first hyperpolarizability (β). tandfonline.comresearchgate.net Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the NLO properties of molecules. scirp.orgnih.gov For a molecule like this compound, the first hyperpolarizability is typically calculated using DFT methods with a suitable functional, such as B3LYP or CAM-B3LYP, and a sufficiently large basis set, for instance, 6-311++G(d,p), to accurately describe the electron distribution and polarization. researchgate.netspringernature.comtandfonline.com

The calculation involves optimizing the molecular geometry to its lowest energy state and then computing the components of the hyperpolarizability tensor. The total first hyperpolarizability (β_tot) is a key metric derived from these tensor components and is indicative of the magnitude of the second-order NLO response. researchgate.net Quantum chemical software packages like Gaussian are commonly employed to perform these calculations, which can also determine related properties such as the dipole moment (μ) and polarizability (α). scirp.orgrsc.org The finite field (FF) method is a robust approach implemented in these programs for calculating NLO properties, where the response of the molecule to a series of static electric fields is computed. scirp.org The results of these calculations provide theoretical insight into the molecule's potential for applications like second-harmonic generation (SHG). bohrium.com

Table 1: Representative Theoretical NLO Properties of D-π-A Phenol-Thiophene Systems

Compound Analogue Method/Basis Set Dipole Moment (μ) (Debye) Polarizability ⟨α⟩ (a.u.) First Hyperpolarizability (β_tot) (a.u.)
Donor-Thiophene-Acceptor DFT/B3LYP/6-31G* ~5-10 ~80-100 ~500-2000
Nitro-Phenol Derivative DFT/B3LYP/6-311+G** ~4-8 ~70-90 ~400-1500

Note: This table presents typical ranges of values for analogous systems found in the literature to provide context. Specific values for this compound would require dedicated computational analysis. The values are influenced by the specific donor/acceptor groups and the computational method used.

Structure-NLO Property Relationships in Phenol-Thiophene Systems

The NLO response of D-π-A molecules is intricately linked to their molecular structure. acs.org In phenol-thiophene systems, several key structural features govern the magnitude of the first hyperpolarizability.

Donor and Acceptor Strength: The presence of a strong electron-donating group (the hydroxyl group of the phenol) and a potent electron-accepting group (the nitro group) is crucial for creating a significant intramolecular charge transfer (ICT) upon excitation. tandfonline.comnih.gov This ICT is a primary origin of large NLO responses. rsc.org

π-Conjugated Bridge: The thiophene ring acts as an efficient π-bridge, facilitating electron delocalization between the donor and acceptor moieties. tandfonline.com Compared to a benzene ring, the thiophene ring has a lower aromatic delocalization energy, which can enhance the polarizability and hyperpolarizability. researchgate.net The extent and nature of the π-conjugation directly impact the ease of charge transfer and, consequently, the NLO properties. acs.org

Molecular Geometry: The planarity of the molecule affects the overlap of p-orbitals and the efficiency of the π-conjugation. Distortions from planarity can reduce the NLO response. The relative orientation of the phenol and thiophene rings is a significant factor.

HOMO-LUMO Energy Gap: A smaller energy gap (E_gap) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally correlates with a larger NLO response. tandfonline.comacs.org This is because a smaller gap facilitates electronic transitions and charge transfer. tandfonline.com The introduction of strong donor and acceptor groups typically reduces the HOMO-LUMO gap. bohrium.com

Computational studies on various phenol derivatives have shown that strategic substitution can significantly enhance NLO properties. researchgate.netspringernature.com For instance, research on different phenol-containing compounds has demonstrated that high dipole moments and hyperpolarizabilities are achievable, indicating their potential as NLO materials. researchgate.net

Thermodynamic Analysis and Stability Studies

Beyond its optical properties, the thermodynamic stability of this compound is critical for its potential synthesis and practical application. Computational methods provide a powerful means to evaluate the thermodynamic parameters and molecular stability.

Free Energy, Enthalpy, and Entropy Calculations

Thermodynamic properties such as the standard enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and standard entropy (S°) can be calculated using quantum chemical methods. scielo.brworldscientific.com These calculations are typically performed using the results of frequency analysis on the optimized molecular geometry at a specific level of theory (e.g., DFT/B3LYP). scielo.brwu.ac.th

The calculations provide key data points:

Enthalpy (H): Represents the total heat content of the system. The enthalpy of formation indicates the energy change when the compound is formed from its constituent elements in their standard states. chemeo.comnist.gov

Entropy (S): A measure of the disorder or randomness of the system. It is calculated based on the vibrational, rotational, and translational contributions to the molecular partition function. libretexts.orgkhanacademy.org

Gibbs Free Energy (G): Combines enthalpy and entropy (G = H - TS) and is a crucial indicator of the spontaneity of a process at constant temperature and pressure. libretexts.orgyoutube.com A negative Gibbs free energy of formation suggests that the formation of the compound is a spontaneous process.

The thermodynamic parameters are temperature-dependent. Computational studies can predict how heat capacity, enthalpy, and entropy change with varying temperatures, providing a comprehensive thermodynamic profile of the molecule. worldscientific.comresearchgate.net

Table 2: Representative Calculated Thermodynamic Data for Nitrophenol Analogues

Thermodynamic Property p-Nitrophenol (Experimental) Theoretical Calculation (Typical) Units
Standard Enthalpy of Formation (solid) -202.4 ± 1.0 nist.gov Dependent on method kJ/mol
Standard Molar Entropy ~150-200 Calculated from frequencies J/(mol·K)
Heat Capacity (Cp, solid) 144 nist.gov Calculated from frequencies J/(mol·K)

Note: This table provides experimental data for the related compound p-nitrophenol for context. Specific theoretical values for this compound are dependent on the chosen computational methodology.

Theoretical Evaluation of Molecular Stability and Energetics

The molecular stability and reactivity of this compound can be assessed through several theoretical descriptors derived from quantum chemical calculations.

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the HOMO and LUMO are fundamental indicators of chemical reactivity. researchgate.net The HOMO energy relates to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (E_gap = E_LUMO - E_HOMO) is a key descriptor of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. acs.orgnih.gov

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω). researchgate.net

Hardness (η ≈ (E_LUMO - E_HOMO)/2): Measures the resistance to change in electron distribution. A harder molecule is generally less reactive. researchgate.net

Softness (σ = 1/η): The reciprocal of hardness, indicating a higher propensity for chemical reactions. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical reactions. tandfonline.com For this compound, the MEP would likely show negative potential around the nitro group and the phenolic oxygen, and positive potential around the hydrogen atoms.

These computational tools collectively provide a robust framework for understanding the electronic structure, reactivity, and stability of this compound, guiding further experimental synthesis and characterization efforts. nih.gov

Intermolecular Interactions and Solid State Architecture of 4 Nitro 2 Thiophen 2 Yl Phenol

Hydrogen Bonding Networks in Crystalline State

Hydrogen bonds are among the strongest and most directional non-covalent interactions, playing a pivotal role in determining the crystal packing of molecules. For 4-Nitro-2-(thiophen-2-yl)phenol, both intramolecular and intermolecular hydrogen bonds are expected to be significant contributors to its solid-state structure.

The molecular structure of this compound, with a hydroxyl group positioned ortho to the thiophene (B33073) substituent, is highly conducive to the formation of an intramolecular hydrogen bond. This interaction would occur between the hydroxyl hydrogen (donor) and the sulfur atom of the thiophene ring or, more likely, the nitrogen or oxygen atoms of the nitro group if the molecular conformation allows.

Despite the presence of intramolecular hydrogen bonds, intermolecular hydrogen bonding is still expected to play a crucial role in the crystal packing of this compound. The nitro group, with its two oxygen atoms, is a potent hydrogen bond acceptor, while the aromatic C-H groups can act as weak hydrogen bond donors.

In the crystal structures of related compounds, various intermolecular hydrogen bonding motifs are observed. For instance, in 2-methyl-4-nitrophenol, intermolecular O—H⋯O and C—H⋯O interactions link the molecules into a three-dimensional network. researchgate.net In other thiophene derivatives, weak intermolecular C—H⋯O hydrogen bonds are a recurring feature, connecting molecules into chains. nih.goviucr.org In the case of 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol, molecules are linked into centrosymmetric dimers by pairs of O—H⋯O hydrogen bonds. researchgate.net It is also conceivable that C-H···S interactions could be present, further stabilizing the crystal lattice. In some copper(II) and nickel(II) complexes with thiophene-containing ligands, C–H⋯S hydrogen bonds contribute to the supramolecular assembly. bohrium.com

Interaction Type Donor Acceptor Typical Distance/Geometry Observed in Related Structures
Intramolecular Hydrogen BondO-HN (of Nitro)Forms S(5) ring motifYes jyu.firesearchgate.net
Intermolecular Hydrogen BondO-HO (of Nitro)Forms dimers or chainsYes researchgate.netresearchgate.net
Intermolecular Hydrogen BondC-H (aromatic)O (of Nitro)Forms chains or networksYes researchgate.netnih.goviucr.org
Intermolecular Hydrogen BondC-H (aromatic)S (of Thiophene)Stabilizes packingYes bohrium.com

Investigation of Reactivity and Mechanistic Pathways of 4 Nitro 2 Thiophen 2 Yl Phenol

Electrophilic Aromatic Substitution Reactivity on Phenol (B47542) and Thiophene (B33073) Rings

The phenol and thiophene rings of 4-Nitro-2-(thiophen-2-yl)phenol are both susceptible to electrophilic aromatic substitution (EAS), though their reactivity is modulated by the existing substituents.

The phenol ring is subject to the competing electronic effects of the hydroxyl (-OH), nitro (-NO2), and 2-(thiophen-2-yl) groups. The hydroxyl group is a powerful activating, ortho-para directing group due to the resonance donation of its lone pair of electrons into the ring. byjus.comlibretexts.orggoogle.com This effect significantly increases the electron density of the aromatic ring, making it much more susceptible to electrophilic attack than benzene (B151609). libretexts.org Conversely, the nitro group is a strong deactivating, meta-directing group due to its electron-withdrawing nature. The thiophenyl substituent is generally considered to be a weakly activating, ortho-para directing group.

Given the positions of the substituents in this compound, the hydroxyl group directs electrophiles to the positions ortho and para to it (C3, C5, and C1, although C1 is already substituted). The nitro group directs incoming groups to the positions meta to it (C3 and C5). Therefore, the directing effects of the hydroxyl and nitro groups are synergistic, strongly favoring substitution at the C3 and C5 positions. The thiophenyl group at C2 also directs to its ortho (C3) and para (C5) positions, further reinforcing this regioselectivity. The position ortho to the bulky thiophenyl group (C3) might be sterically hindered to some extent compared to the C5 position.

Reactions such as nitration and halogenation are common EAS reactions for phenols. Direct nitration of phenols with dilute nitric acid typically yields a mixture of ortho and para isomers. byjus.comgoogle.com However, for this compound, further nitration would be on an already deactivated ring (due to the existing nitro group) and is expected to be less facile. Regioselective mono-nitration of phenols can be achieved using milder reagents like copper(II) nitrate (B79036) trihydrate. researchgate.net Halogenation of phenols is also a facile reaction and can lead to poly-substitution, especially in polar solvents. byjus.commlsu.ac.in Using non-polar solvents can help to control the reaction and favor mono-halogenation. byjus.commlsu.ac.in For regioselective chlorination, specific catalysts like Lewis basic selenoethers have been shown to favor ortho-substitution on phenols. nsf.gov

The thiophene ring is known to be more reactive towards electrophilic substitution than benzene due to the ability of the sulfur atom to stabilize the intermediate carbocation. nih.gov The substitution generally occurs preferentially at the C5 position (alpha to the sulfur and para to the existing bond to the phenol ring), which is electronically favored and less sterically hindered. The directing effect of the substituted phenol group on the thiophene ring will influence the precise outcome of substitution reactions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

RingActivating/Deactivating GroupsPredicted Position(s) of SubstitutionRationale
Phenol-OH (activating, o,p-directing) -NO2 (deactivating, m-directing) -Thiophenyl (weakly activating, o,p-directing)C3 and C5Synergistic directing effects of -OH, -NO2, and thiophenyl groups.
Thiophene-S- (activating) -Substituted phenol (directing group)C5'Preferred position for electrophilic attack on a 2-substituted thiophene.

Nucleophilic Reactivity Pertaining to Nitro and Thiophene Moieties

The presence of the electron-withdrawing nitro group makes the phenol ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway not typically observed for unsubstituted phenols. For SNAr to occur, a good leaving group must be present on the ring, usually ortho or para to the nitro group. libretexts.org The mechanism proceeds via the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org If a leaving group were present at the C1 or C3/C5 positions of the phenol ring in a derivative of the title compound, nucleophilic attack would be highly favored.

The thiophene ring itself can participate in nucleophilic substitution reactions, and is generally more reactive than benzene in this regard. uoanbar.edu.iq The presence of a nitro group on a thiophene ring significantly enhances its reactivity towards nucleophiles. researchgate.netnih.gov While the nitro group in this compound is on the phenyl ring, its electron-withdrawing effect can be transmitted through the pi-system to the thiophene ring, potentially influencing its reactivity.

A study on the reaction of 3,4-dinitrothiophene with Grignard reagents revealed a complex reaction pathway involving reduction of one nitro group and ipso-substitution on the thiophene ring. researchgate.net This suggests that strong nucleophiles could potentially react with this compound in a complex manner, possibly involving the nitro group.

Furthermore, theoretical studies using Density Functional Theory (DFT) on the SNAr of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) have shown that the reaction proceeds through a stepwise mechanism involving the formation of a zwitterionic intermediate, followed by a catalyzed proton transfer to eliminate the leaving group. nih.gov Such theoretical approaches can provide a robust framework for predicting the electrophilicity and reactivity of various thiophene derivatives in SNAr reactions. nih.gov

Oxidation Studies of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound can be oxidized, a common reaction for phenols that often leads to the formation of quinones. The title compound can be classified as a sterically hindered phenol due to the presence of the bulky thiophenyl group at the ortho position. The oxidation of sterically hindered phenols has been extensively studied. researchgate.net

Various reagents and catalytic systems are known to effect the oxidation of phenols. Hypervalent iodine reagents are particularly useful for regioselective oxidations. For instance, o-iodoxybenzoic acid (IBX) tends to oxidize phenols to ortho-quinones, while bis(trifluoroacetoxy)iodobenzene (BTI) often yields para-quinones. nih.govnih.gov Given the substitution pattern of this compound, oxidation would likely lead to a quinone derivative, although the specific isomer would depend on the oxidant used.

Other oxidizing agents like Fremy's salt [(KSO3)2NO] and ceric ammonium (B1175870) nitrate (CAN) are also effective for the oxidation of phenols and their derivatives to quinones. nih.govscielo.br Catalytic oxidation systems, often employing metal complexes, have also been developed for the oxidation of hindered phenols. rsc.orgacs.orgtandfonline.com For example, copper complexes have been shown to catalyze the oxidation of 2,6-di-tert-butylphenol (B90309) to either a diphenoquinone (B1195943) or a p-benzoquinone, with the product distribution being influenced by the solvent and the nature of the catalyst support. tandfonline.com

Mechanistic studies, including DFT calculations, on the electrochemical oxidation of p-substituted phenols have indicated that the reaction can proceed through either a direct electron transfer (DET) mechanism, leading to radical formation and polymerization, or a two-electron DET reaction that forms non-adsorbing products like p-benzoquinone. nih.gov The dominant pathway is dependent on the applied potential and the nature of the substituent. nih.gov

Reduction Studies of the Nitro Group

The nitro group of this compound is readily reducible to an amino group, a transformation that is characteristic of nitroaromatic compounds. This reduction is a crucial step in the synthesis of many pharmaceutical and industrial chemicals. The reduction of 4-nitrophenol (B140041) is a well-established model reaction used to evaluate the efficacy of various catalytic systems.

A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) is a common and efficient method. Another widely used method involves sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst. Studies have shown that palladium(II) complexes can effectively catalyze the reduction of 4-nitrophenol to 4-aminophenol (B1666318) using NaBH4 in an aqueous medium.

The reduction of the nitro group can also be achieved with other reagents. For instance, a combination of sodium borohydride and hydrated tin(II) chloride has been reported as a mild and effective system for the selective reduction of the nitro group in 2-(4-nitrophenyl)-1,3,4-oxadiazole (B181851) derivatives. Iron filings in acidic solution are also a classic reagent for this transformation. The choice of reducing agent and reaction conditions can be tuned to achieve high yields and selectivity.

Theoretical Mechanistic Elucidation of Key Transformations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reactivity and mechanistic pathways of organic molecules. Such theoretical studies can provide valuable insights into the electronic structure, stability, and reactivity of this compound.

By calculating various molecular properties, the reactivity of different sites within the molecule can be predicted. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are key indicators of a molecule's kinetic stability and chemical reactivity. rjpn.org A smaller HOMO-LUMO gap generally implies higher reactivity.

The Molecular Electrostatic Potential (MEP) map is another useful tool that visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. longdom.org For substituted phenols, DFT calculations have been used to analyze the effects of substituents on their spectral characteristics and reactivity. For example, a study on phenol, 2-aminophenol, and 2-nitrophenol (B165410) revealed that 2-nitrophenol is the most stable and has a high electrophilicity index, suggesting it favors nucleophilic substitution reactions. rjpn.org

Global reactivity descriptors such as chemical hardness, softness, and electrophilicity index can be calculated from HOMO and LUMO energies to provide a quantitative measure of reactivity. rjpn.orgimist.ma These parameters can be used to compare the reactivity of the phenol and thiophene rings and to predict the most likely sites for electrophilic or nucleophilic attack.

DFT can also be used to model the transition states of potential reactions, providing detailed mechanistic information. For example, the mechanism of nucleophilic aromatic substitution on nitro-substituted thiophenes has been elucidated using DFT, showing the stepwise nature of the reaction and the role of catalysts. nih.gov Similarly, the mechanism of phenol oxidation has been investigated, revealing the influence of applied potential on the reaction pathway. nih.gov

Table 2: Key Theoretical Parameters and Their Significance

ParameterSignificance
HOMO-LUMO GapIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)Identifies sites for electrophilic (positive potential) and nucleophilic (negative potential) attack.
Global Reactivity Descriptors (Hardness, Softness, Electrophilicity Index)Provide quantitative measures of stability and reactivity.

Solvent Effects on Reaction Pathways and Selectivity Profiles

The choice of solvent can have a profound impact on the reaction rates, yields, and selectivity of the transformations involving this compound. Solvents can influence reactivity through various mechanisms, including stabilization of reactants, intermediates, and transition states, as well as by directly participating in the reaction.

In electrophilic aromatic substitution reactions of phenols, the polarity of the solvent can affect the regioselectivity. For instance, the halogenation of phenol in polar solvents like water tends to give poly-substituted products, whereas using less polar solvents such as chloroform (B151607) or carbon disulfide can favor the formation of mono-halogenated phenols. byjus.commlsu.ac.in This is because polar solvents can stabilize the charged intermediates, facilitating further substitution.

For nucleophilic aromatic substitution reactions, polar aprotic solvents like DMSO, DMF, and acetonitrile (B52724) are often preferred as they can solvate the cation of the nucleophilic salt while leaving the anion relatively free and highly reactive. The ability of a solvent to stabilize the Meisenheimer complex intermediate is also a crucial factor.

In the reduction of the nitro group , solvent effects can be significant. A study on the reduction of 4-nitrophenol with NaBH4 catalyzed by metallic nanoparticles showed that the addition of alcohols like methanol (B129727) or ethanol (B145695) to the aqueous reaction mixture dramatically decreased the reaction rate. rsc.org This was attributed, in part, to the higher solubility of oxygen in alcohols compared to water. rsc.org The pH of the reaction medium, which can be influenced by the solvent system, also has a strong effect on the reduction rate. rsc.org

The oxidation of the phenolic hydroxyl group is also sensitive to the solvent. In the catalytic oxidation of hindered phenols, the product distribution can be heavily influenced by the solvent's polarity. For example, in the copper-catalyzed oxidation of 2,6-di-tert-butylphenol, polar solvents like DMF and methanol favored the formation of a diphenoquinone, while non-polar solvents like benzene and methylene (B1212753) chloride favored the formation of a benzoquinone. tandfonline.com

Table 3: Summary of Potential Solvent Effects on Reactions of this compound

Reaction TypeSolvent Polarity EffectExample
Electrophilic HalogenationLow polarity favors mono-substitution.Bromination in CCl4 vs. H2O. byjus.commlsu.ac.in
Nitro Group ReductionPolar protic solvents (alcohols) can decrease the rate in some systems.NaBH4 reduction in water vs. water/ethanol mixtures. rsc.org
Phenol OxidationCan influence product distribution (e.g., quinone vs. diphenoquinone).Cu-catalyzed oxidation in DMF vs. benzene. tandfonline.com

Advanced Applications and Functionalization Studies in Chemical Sciences

Utility as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of the nitro, hydroxyl, and thiophene (B33073) groups on the phenolic core of 4-Nitro-2-(thiophen-2-yl)phenol provides multiple avenues for synthetic transformations. This versatility allows for its use as a precursor in the construction of a wide array of complex organic structures, particularly novel heterocyclic systems, and as a scaffold for creating derivatives with tailored electronic characteristics.

Precursor for the Synthesis of Novel Heterocyclic Systems

The chemical reactivity of this compound makes it a valuable starting material for the synthesis of diverse heterocyclic compounds. nih.govopenmedicinalchemistryjournal.com The presence of the electron-withdrawing nitro group enhances the acidity of the phenolic proton and activates the aromatic ring towards nucleophilic substitution, while the thiophene ring itself can participate in various coupling reactions.

The reduction of the nitro group to an amine is a key transformation, yielding 4-amino-2-(thiophen-2-yl)phenol. This amino derivative serves as a crucial intermediate for constructing fused heterocyclic systems. For instance, condensation reactions of the amino-phenol with various electrophiles can lead to the formation of benzoxazoles, phenoxazines, and other related heterocyclic structures. These resulting molecules are of interest in medicinal chemistry and materials science due to their often-observed biological activities and unique photophysical properties. acs.org

Furthermore, the thiophene moiety can be functionalized through electrophilic substitution or metal-catalyzed cross-coupling reactions, enabling the introduction of additional cyclic or acyclic fragments. This allows for the synthesis of polycyclic aromatic systems and complex heteroaromatic architectures. The ability to selectively modify different parts of the molecule makes this compound a powerful tool for generating molecular diversity in the pursuit of new bioactive compounds and functional materials.

Scaffold for Derivatization Towards Tunable Electronic Properties

The electronic properties of this compound can be systematically modified through targeted derivatization, making it an excellent scaffold for developing materials with tunable electronic characteristics. The interplay between the electron-donating phenol (B47542) and the electron-withdrawing nitro group, mediated by the π-conjugated thiophene ring, creates a push-pull system that can be finely adjusted.

Alterations to the core structure, such as modifying the substituents on the thiophene or phenyl rings, can significantly impact the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net For example, introducing stronger electron-donating or electron-withdrawing groups can modulate the intramolecular charge transfer (ICT) characteristics, leading to changes in absorption and emission spectra. researchgate.net This tunability is crucial for designing molecules with specific optical and electronic properties for applications in organic electronics.

Researchers have explored various synthetic strategies to create a library of derivatives from this scaffold. These include the etherification or esterification of the phenolic hydroxyl group, substitution reactions on the thiophene ring, and modification of the nitro group. Each new derivative presents a unique set of electronic properties, contributing to a deeper understanding of structure-property relationships in conjugated organic molecules.

Potential in Advanced Functional Materials

The inherent properties of this compound and its derivatives make them promising candidates for incorporation into a variety of advanced functional materials. Their potential is being actively explored in organic electronics, sensor technology, and polymer science, where their unique electronic and photoactive characteristics can be harnessed.

Exploration as a Component in Organic Electronic Devices (e.g., Organic Semiconductors, Organic Solar Cells)

The π-conjugated system of this compound and its derivatives suggests their potential for use in organic electronic devices. researchgate.net Organic semiconductors are the active components in devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). frontiersin.org The performance of these devices is heavily dependent on the charge transport properties and energy levels of the organic materials used. sigmaaldrich.com

The presence of both electron-donating (phenol) and electron-accepting (nitro) moieties within the same molecule, bridged by the electron-rich thiophene ring, creates a donor-π-acceptor (D-π-A) structure. This type of architecture is known to facilitate intramolecular charge transfer, a desirable characteristic for organic semiconductors. The ability to tune the HOMO and LUMO energy levels through derivatization, as previously discussed, is particularly advantageous for optimizing the performance of organic solar cells, where matching the energy levels of the donor and acceptor materials is critical for efficient charge separation and collection. researchgate.net While direct applications of the parent compound may be limited, its derivatives are being investigated as building blocks for more complex semiconducting polymers and small molecules.

Role in the Design of Sensors and Photoactive Materials

The electronic and optical properties of this compound and its derivatives make them suitable for the development of sensors and photoactive materials. mdpi.com The nitroaromatic group itself is a well-known quenching agent for fluorescence, and changes in the local environment or upon interaction with an analyte can modulate this quenching effect, forming the basis for a "turn-on" or "turn-off" fluorescent sensor. mdpi.comresearchgate.net

Derivatives of this compound can be designed to exhibit high sensitivity and selectivity towards specific analytes. For instance, the phenolic hydroxyl group can act as a binding site for metal ions or other species, and this binding event can trigger a change in the fluorescence or absorption properties of the molecule. acs.org The thiophene unit can also be modified to enhance the photophysical response. This makes these compounds promising candidates for the development of chemosensors for the detection of environmental pollutants or biologically important molecules. bohrium.com Their photoactive nature also suggests potential applications in areas such as photodynamic therapy or as components in light-harvesting systems. researchgate.net

AnalyteSensor TypeDetection LimitReference
4-Nitrophenol (B140041)Fluorescence0.29 µg/mL researchgate.net
4-NitrophenolElectrochemical0.03 µM acs.org
Phenolic CompoundsElectrochemical5.3 nM mdpi.com

Incorporation into Polymeric Architectures for Specific Material Attributes

The functional groups on this compound allow for its incorporation into polymeric structures, leading to materials with specific and desirable attributes. nih.gov By polymerizing derivatives of this compound, it is possible to create conjugated polymers with tailored electronic, optical, and physical properties. researchgate.net

For example, the phenolic hydroxyl group or a modified functional group on the thiophene ring can be used as a point of polymerization. The resulting polymers would possess a repeating unit containing the this compound scaffold, and the properties of the polymer could be tuned by the choice of co-monomers and the polymerization method. nih.gov Such polymers could find applications as organic semiconductors with enhanced processability and film-forming properties, or as materials for gas separation membranes or coatings with specific surface properties. The ability to create complex, star-shaped, or other supramolecular polymeric architectures further expands the potential applications of this versatile building block. rsc.org

Catalytic Chemistry Applications

The unique molecular architecture of this compound, which incorporates a phenolic oxygen, a thiophenic sulfur, and a nitro group, makes it a compelling candidate for applications in catalytic chemistry. These functional groups offer multiple coordination sites for metal ions, suggesting its potential as a versatile ligand in the design of both homogeneous and heterogeneous catalysts. Furthermore, the electron-withdrawing nature of the nitro group can influence the electronic properties of the resulting metal complexes, potentially modulating their catalytic activity in various transformations, including important redox reactions.

Investigation as a Ligand or Precursor for Heterogeneous and Homogeneous Catalytic Systems

The potential of this compound as a ligand stems from the presence of multiple donor atoms (oxygen from the phenol and sulfur from the thiophene ring) that can coordinate with a variety of metal centers. While direct studies on this specific compound are not extensively documented, research on structurally related thiophene-derived Schiff bases and other phenolic compounds provides significant insights into its capabilities.

Thiophene-derived Schiff bases readily form stable complexes with a range of transition metals, including Cu(II), Zn(II), Co(II), and Ni(II). acs.orgoalib.com These complexes are often characterized by techniques such as FT-IR, UV-Vis, NMR spectroscopy, and X-ray diffraction to elucidate their structure and coordination modes. acs.orgbohrium.com For instance, thiophenyl Schiff bases can act as bidentate or tridentate ligands, coordinating through the imine nitrogen and the thiophenic sulfur, and in some cases, a phenolic oxygen. oalib.comresearchgate.net The synthesis of such complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. bohrium.comresearchgate.net

These metal-ligand complexes can serve as homogeneous catalysts. Additionally, they can be utilized as precursors for heterogeneous catalysts. For example, metal complexes of thiophenyl Schiff bases can be pyrolyzed or deposited on solid supports to create metal-organic chemical vapor deposition (MOCVD) precursors, leading to the formation of metal oxide or sulfide (B99878) nanoparticles with catalytic activity. oalib.com

The following table summarizes the types of metal complexes formed with related thiophene-based ligands and their potential catalytic system classification.

Ligand TypeMetal IonPotential Catalytic SystemSource
Thiophene-derived Schiff BaseCu(II), Zn(II), Cd(II)Homogeneous/Heterogeneous Precursor acs.org
Thiophenyl Schiff BaseMn(II), Co(II), Ni(II), Cu(II), Zn(II), Pd(II)Homogeneous/Heterogeneous Precursor oalib.com
Benzo[b]thiophene-based LigandCu(II), Co(II), Ni(II), Zn(II)Homogeneous bohrium.com
Thiophene-based Sulfonamide Schiff BaseFe(III), Ru(III), Co(II), Ni(II), Cu(II), Pd(II), Zn(II), Cd(II), Hg(II)Homogeneous researchgate.net

Role in Metal-Catalyzed Transformations (e.g., Redox Reactions)

The electronic properties of this compound, particularly the electron-withdrawing nitro group, suggest a significant role for its metal complexes in catalyzing redox reactions. The nitro group can influence the redox potential of the metal center, thereby facilitating electron transfer processes that are central to many catalytic cycles.

A pertinent example is the catalytic reduction of nitrophenols, a class of environmental pollutants. Palladium(II) complexes containing thiophene-based ligands have demonstrated high efficiency in the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (B1666318) in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). dergipark.org.tr In one study, a Pd(II) complex with a 2-(thiophen-2-yl)-1H-benzimidazole ligand achieved over 92% conversion of 4-NP within 5 minutes. dergipark.org.tr This highlights the potential of thiophene-containing ligands to support catalytically active metal centers for important reduction reactions.

Furthermore, iron complexes are of particular interest due to their low cost and low toxicity. mdpi.com Binuclear nitrosyl iron complexes featuring nitrophenol-containing thiolato ligands have been studied for their redox behavior. researchgate.net Cyclic voltammetry studies revealed that the presence of a nitro group on the phenyl ring of the ligand facilitates the reduction of the iron complex. researchgate.net This suggests that a complex of this compound could exhibit enhanced reactivity in electron transfer-mediated catalytic processes.

The antioxidant activity observed in metal complexes of related sulfonamide Schiff bases derived from thiophene also points towards their involvement in redox processes. researchgate.net The ability of these complexes to scavenge free radicals is a form of redox activity, further supporting the potential of this compound complexes in catalyzing oxidation-reduction reactions.

The table below presents findings from studies on metal-catalyzed transformations involving related ligands, showcasing their potential applicability.

Catalyst (Metal Complex)TransformationSubstrateKey FindingsSource
[Pd(2-(thiophen-2-yl)-1H-benzimidazole)₂]Cl₂Reduction4-Nitrophenol>92% conversion in 5 minutes dergipark.org.tr
[Fe₂(μ-SR)₂(NO)₄] (R = nitrophenol derivative)Redox Behavior-Nitro group facilitates complex reduction researchgate.net
Co(II), Cu(II), Pd(II) complexes of a thiophene-based sulfonamide Schiff baseAntioxidant Activity (Radical Scavenging)DPPH RadicalComplexes showed enhanced antioxidant activity compared to the free ligand researchgate.net
Iron-based complexesVarious Redox ReactionsAlkenes, Nitroarenes, AlcoholsEffective catalysts for oxidation, hydrogenation, and reduction reactions mdpi.com

Future Research Directions and Emerging Paradigms in 4 Nitro 2 Thiophen 2 Yl Phenol Chemistry

Development of Green and Sustainable Synthetic Methodologies

The synthesis of nitroaromatic compounds, including 4-Nitro-2-(thiophen-2-yl)phenol, is undergoing a paradigm shift towards environmentally benign methodologies. The principles of green chemistry, such as minimizing waste, reducing energy consumption, and utilizing renewable resources, are guiding the development of new synthetic routes. ijsetpub.com

Key advancements in this area include:

Catalyst-Free Reactions: Recent studies have demonstrated the feasibility of Henry reactions, a key step in the synthesis of nitro compounds, under catalyst-free and additive-free conditions using recyclable tap water as the medium. thieme-connect.com This approach significantly reduces the environmental impact by eliminating the need for hazardous organic solvents and metal catalysts. researchgate.net

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. researchgate.netresearchgate.net This technique offers a more energy-efficient alternative to conventional heating methods.

Multi-Component Reactions (MCRs): MCRs, such as the Gewald reaction, are being modified to enable the one-pot synthesis of complex thiophene (B33073) derivatives with diverse substitution patterns. nih.gov These reactions improve atom economy and reduce the number of synthetic steps, aligning with the goals of green chemistry. researchgate.net

Renewable Feedstocks: The use of biomass-derived feedstocks is being explored as a sustainable alternative to fossil fuels for the synthesis of organic compounds. ijsetpub.com This approach has the potential to significantly reduce the carbon footprint of chemical manufacturing.

Future research will likely focus on combining these strategies to develop highly efficient and sustainable synthetic pathways for this compound and related compounds. The table below summarizes some of the green chemistry approaches being investigated.

Green Chemistry ApproachDescriptionPotential Benefits
Catalyst-Free Reactions Reactions that proceed without the need for a catalyst, often in aqueous media.Reduced cost, toxicity, and environmental pollution. thieme-connect.com
Microwave-Assisted Synthesis Use of microwave irradiation to heat reactions.Faster reaction times, higher yields, and reduced energy consumption. researchgate.netresearchgate.net
Multi-Component Reactions Reactions where multiple reactants combine in a single step to form a complex product.Increased efficiency, reduced waste, and simplified purification. nih.govresearchgate.net
Renewable Feedstocks Use of starting materials derived from biological sources.Reduced reliance on fossil fuels and lower carbon footprint. ijsetpub.com

In-depth Studies of Excited-State Dynamics and Photophysical Processes

The photophysical properties of this compound are of significant interest due to its potential applications in optoelectronics and as a photosensor. Understanding the intricate processes that occur after the molecule absorbs light is crucial for designing new materials with tailored optical properties.

Recent studies on related nitrophenols and thiophene derivatives have provided valuable insights into their excited-state behavior. For instance, ultrafast transient absorption spectroscopy has revealed that excited nitrophenols can undergo rapid proton transfer in solution. uci.edu This process, known as excited-state intramolecular proton transfer (ESIPT), can significantly influence the fluorescence and photochemical stability of the molecule. uci.educhemrxiv.org

The photophysical properties of thiophene-containing compounds are also highly tunable. The introduction of different functional groups can lead to significant shifts in their absorption and emission spectra, with some derivatives exhibiting fluorescence in the blue-green region of the spectrum. researchgate.netresearchgate.net The photochemistry of thiophene derivatives can also involve dimerization upon irradiation. topitalianscientists.org

Future research in this area will likely involve:

Femtosecond Transient Absorption Spectroscopy: To directly observe the ultrafast dynamics of ESIPT and other photophysical processes in this compound. acs.org

Time-Resolved Infrared Spectroscopy: To probe the vibrational dynamics associated with proton transfer and energy relaxation. chemrxiv.org

Quantum Chemical Calculations: To model the potential energy surfaces of the excited states and elucidate the reaction pathways for various photophysical and photochemical processes. uci.edursc.org

A deeper understanding of these fundamental processes will enable the rational design of this compound derivatives with optimized fluorescence quantum yields, specific emission wavelengths, and enhanced photostability for applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes.

Application of Machine Learning and Artificial Intelligence in Property Prediction and Molecular Design

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the rapid prediction of molecular properties and the design of novel compounds with desired characteristics. researchgate.netresearchgate.net These computational tools can analyze vast datasets of chemical information to identify structure-property relationships that may not be apparent through traditional methods. nurixtx.com

For a molecule like this compound, ML models can be trained to predict a wide range of properties, including:

Physicochemical Properties: Solubility, lipophilicity, and melting point. nih.govaalto.fi

Biological Activity: Potential as a drug candidate by predicting its interaction with specific biological targets. researchgate.net

Spectroscopic Properties: Absorption and emission spectra.

Several ML approaches are being applied in this area:

Quantitative Structure-Property Relationship (QSPR) Models: These models use molecular descriptors to predict the properties of new molecules. nih.gov

Graph Neural Networks: These models represent molecules as graphs and can learn complex relationships between their structure and properties. nih.gov

Generative Models: These models can be used to design new molecules with specific desired properties.

Recent studies have demonstrated the successful application of ML in predicting the properties of complex molecules, including targeted protein degraders, which share some structural similarities with functionalized phenols. nurixtx.comnih.gov Furthermore, desktop applications are being developed to make these powerful ML tools more accessible to a broader range of chemists. researchgate.net The integration of AI and ML into the research workflow for this compound will accelerate the discovery of new derivatives with enhanced functionalities.

Advancement of Computational Models for Complex Intermolecular Interactions

The behavior of this compound in condensed phases, such as in solution or in the solid state, is governed by a complex network of intermolecular interactions. These interactions, which include hydrogen bonding, π-stacking, and van der Waals forces, play a crucial role in determining the material's bulk properties.

Advanced computational models are essential for understanding and predicting these interactions. Density Functional Theory (DFT) is a powerful tool for studying the electronic structure and geometry of molecules and their dimers. topitalianscientists.org For example, DFT calculations can be used to investigate the strong intramolecular hydrogen bonding that is known to exist in related ortho-nitrophenols. researchgate.net

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of large ensembles of molecules over time. This allows researchers to investigate processes such as self-assembly, crystal packing, and the influence of the solvent on molecular conformation and properties. researchgate.net

Future advancements in this area will focus on:

Developing more accurate and efficient computational methods: To handle the large system sizes and long timescales required to simulate complex intermolecular phenomena.

Combining different computational techniques: To create multi-scale models that can bridge the gap between the electronic structure of individual molecules and the macroscopic properties of materials.

Incorporating experimental data: To validate and refine the computational models.

A more accurate understanding of intermolecular interactions will be critical for designing new materials based on this compound with tailored properties for applications in areas such as organic electronics and crystal engineering. chinesechemsoc.org

Integration into Multi-Component Systems for Synergistic Chemical Functionalities

The unique properties of this compound can be further enhanced by integrating it into multi-component systems. By combining it with other molecules or materials, it is possible to create new systems with synergistic functionalities that are not present in the individual components.

Examples of such multi-component systems include:

Co-crystals: By co-crystallizing this compound with other molecules, it may be possible to create new materials with altered physical properties, such as solubility and melting point.

Host-guest complexes: this compound could potentially be encapsulated within a host molecule, such as a cyclodextrin, to improve its stability or modify its reactivity. nih.gov

Polymer composites: Dispersing this compound within a polymer matrix could lead to new materials with enhanced mechanical or optical properties.

Metal-organic frameworks (MOFs): Incorporating this molecule as a ligand in a MOF could result in materials with high porosity and catalytic activity.

The design and synthesis of these multi-component systems will require a deep understanding of the intermolecular interactions between the different components. Computational modeling will play a crucial role in predicting the structure and properties of these systems before they are synthesized in the lab. The development of multi-component systems based on this compound opens up a vast design space for creating new materials with novel and enhanced functionalities for a wide range of applications.

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing 4-Nitro-2-(thiophen-2-yl)phenol?

To confirm the structure and purity of synthesized this compound, employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions and aromatic proton environments.
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., nitro O–N=O stretch at ~1520 cm1^{-1}, phenolic O–H stretch at ~3300 cm1^{-1}).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase columns (C18) with UV detection at λ ≈ 270 nm (nitroaromatic absorption).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks via ESI-MS or MALDI-TOF.
    For replication, document solvent systems, integration ratios, and reference standards .

Q. How can researchers safely handle nitro-substituted phenolic compounds in the laboratory?

Follow these safety protocols:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving nitro groups.
  • Ventilation : Install local exhaust systems to mitigate inhalation risks of toxic decomposition products (e.g., nitrogen oxides) .
  • Spill Management : Neutralize spills with inert adsorbents (vermiculite) and avoid aqueous washing to prevent contamination.

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for nitro-thiophene derivatives like this compound?

When crystallographic data discrepancies arise (e.g., unit cell parameters vs. simulated patterns):

  • Validation Tools : Use Mercury software to compare experimental and simulated powder XRD patterns, ensuring correct space group assignments (e.g., monoclinic P21/cP2_1/c) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S···O nitro contacts) to identify packing anomalies .
  • Thermal Motion Correction : Apply SHELXL refinement to model atomic displacement parameters (ADPs) accurately, especially for labile nitro groups .

Q. How does the thiophene moiety influence the catalytic activity of Pd(II) complexes derived from this compound?

The thiophene group enhances catalytic performance via:

  • Ligand Coordination : The sulfur atom in thiophene stabilizes Pd(II) centers, improving electron transfer in redox reactions (e.g., 4-nitrophenol reduction).
  • Synergistic Effects : Thiophene’s π-conjugation with the nitro-phenol backbone facilitates substrate adsorption, as demonstrated in degradation studies of mixed pollutants (RhB, MB, 4-NP) under visible light .
    Experimental Design : Synthesize the Pd complex via ligand exchange reactions, and monitor catalytic efficiency using UV-Vis kinetics (λ = 400 nm for 4-NP reduction).

Q. What computational approaches model the electronic properties of this compound for optoelectronic applications?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) using B3LYP/6-311G(d,p) basis sets to predict charge-transfer behavior.
  • Solvent Effects : Incorporate the Polarizable Continuum Model (PCM) to simulate solvent interactions (e.g., DMSO, ethanol) and compare with experimental UV-Vis shifts.
  • Correlation Energy : Apply Colle-Salvetti-type functionals to refine electron correlation effects in nitroaromatic systems .

Q. How can liquid-liquid equilibrium (LLE) data optimize the extraction of this compound from aqueous waste streams?

  • Ternary Systems : Use methyl isobutyl ketone (MIBK)-water-phenol phase diagrams (at 25–50°C) to identify optimal extraction conditions.
  • NRTL Modeling : Regress binary interaction parameters to predict partition coefficients (KDK_D) and minimize solvent losses.
  • Validation : Compare experimental vs. calculated KDK_D values, targeting deviations <2% .

Methodological Guidance

Q. Experimental Procedure for Synthesizing this compound

Nitration : React 2-(thiophen-2-yl)phenol with concentrated HNO3_3/H2 _2SO4_4 (1:3 v/v) at 0–5°C for 2 hours.

Quenching : Pour the mixture into ice-water, filter, and recrystallize from ethanol.

Characterization : Report yield (%), melting point (dec. >250°C), RfR_f (TLC, hexane:EtOAc 7:3), and NMR shifts (e.g., aromatic protons at δ 7.8–8.2 ppm) .

Q. Resolving Data Contradictions in Catalytic Studies

  • Control Experiments : Compare catalytic activity of the Pd complex with/without the thiophene ligand.
  • Statistical Analysis : Apply ANOVA to assess significance of reaction variables (pH, catalyst loading).
  • Surface Analysis : Use XPS to confirm Pd oxidation state and ligand coordination post-reaction .

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